2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate . For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Tetrazinyl-thienopyrimidine derivatives: These compounds have shown higher activity compared to their tetrazolyl or triazinyl analogues.
Uniqueness
2-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of structural features, which contribute to its specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7OS/c26-18(15-8-21-25(23-15)13-4-2-1-3-5-13)22-12-9-24(10-12)17-16-14(6-7-27-16)19-11-20-17/h1-8,11-12H,9-10H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJSCAOSNYBOIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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